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Compound of Interest

Compound Name: Methyl piperate

Cat. No.: B10850449 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the Nuclear Magnetic Resonance

(NMR) and Mass Spectrometry (MS) data for methyl piperate, a naturally occurring organic

compound. The included protocols offer standardized methods for data acquisition, ensuring

reproducibility and accuracy in research and development settings.

Spectroscopic Data of Methyl Piperate
Methyl piperate, with the IUPAC name methyl (2E,4E)-5-(1,3-benzodioxol-5-yl)penta-2,4-

dienoate and a molecular formula of C₁₃H₁₂O₄, is a derivative of piperic acid.[1] Spectroscopic

analysis is crucial for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data
NMR spectroscopy provides detailed information about the molecular structure of methyl
piperate. The following tables summarize the ¹H and ¹³C NMR spectral data.

¹H NMR Spectral Data of Methyl Piperate
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Chemical Shift (δ) ppm Multiplicity Assignment

3.80 Singlet -OCH₃

5.98 Singlet -O-CH₂-O-

6.12 Doublet Olefinic proton

6.76 Doublet Aromatic proton

6.89 Doublet of doublets Aromatic proton

6.96 - 7.13 Multiplet Aromatic and Olefinic protons

Note: The data presented is a compilation from available literature.[2] A full, unambiguous

assignment would require further 2D NMR experiments.

¹³C NMR Spectral Data of Methyl Piperate

A complete, experimentally verified list of ¹³C NMR chemical shifts for methyl piperate is not

readily available in the searched literature. The image of a ¹³C NMR spectrum is available and

suggests the presence of the expected carbon signals for the structure.[3] For a definitive

analysis, it is recommended to acquire a ¹³C NMR spectrum of a purified sample.

Mass Spectrometry (MS) Data
Electron Ionization Mass Spectrometry (EI-MS) of methyl piperate results in a characteristic

fragmentation pattern that can be used for its identification.

Mass Spectrometry Fragmentation Data for Methyl Piperate

m/z Relative Intensity Possible Fragment

232 Moderate [M]⁺ (Molecular Ion)

173 High [M - OCH₃]⁺

115 High [C₈H₇O]⁺
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Note: The table includes the most prominent peaks observed in the mass spectrum of methyl
piperate.[1]

Experimental Protocols
The following are detailed protocols for acquiring NMR and mass spectrometry data for methyl
piperate.

Protocol for NMR Spectroscopy
Objective: To acquire high-quality ¹H and ¹³C NMR spectra of methyl piperate.

Materials:

Methyl piperate sample

Deuterated chloroform (CDCl₃)

NMR tube (5 mm)

Pipettes

Vortex mixer

Instrumentation:

NMR Spectrometer (e.g., 400 MHz or higher)

Procedure:

Sample Preparation:

Accurately weigh approximately 5-10 mg of purified methyl piperate.

Dissolve the sample in approximately 0.6-0.7 mL of CDCl₃ in a clean, dry vial.

Ensure the sample is fully dissolved. Gentle vortexing may be applied.

Transfer the solution to a clean 5 mm NMR tube.
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Instrument Setup:

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

Lock the spectrometer on the deuterium signal of the CDCl₃.

Shim the magnetic field to achieve optimal homogeneity. This can be done manually or

using an automated shimming routine.

¹H NMR Acquisition:

Set the appropriate spectral width (e.g., -2 to 12 ppm).

Use a standard 90° pulse sequence.

Set the number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

Set the relaxation delay (D1) to at least 1-2 seconds.

Acquire the spectrum.

¹³C NMR Acquisition:

Switch the nucleus to ¹³C.

Set the appropriate spectral width (e.g., 0 to 200 ppm).

Use a proton-decoupled pulse sequence (e.g., zgpg30).

Set a sufficient number of scans (e.g., 1024 or more) due to the low natural abundance of

¹³C.

Set a relaxation delay (D1) of 2 seconds.

Acquire the spectrum.

Data Processing:

Apply Fourier transformation to the acquired free induction decays (FIDs).
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Phase correct the spectra.

Calibrate the chemical shift scale using the residual solvent peak (CDCl₃ at 7.26 ppm for

¹H and 77.16 ppm for ¹³C).

Integrate the peaks in the ¹H spectrum.

Analyze the chemical shifts, multiplicities, and coupling constants.

Protocol for Mass Spectrometry
Objective: To obtain the electron ionization (EI) mass spectrum of methyl piperate.

Materials:

Methyl piperate sample

Volatile solvent (e.g., methanol or dichloromethane)

Instrumentation:

Gas Chromatograph-Mass Spectrometer (GC-MS) with an EI source or a direct insertion

probe MS.

Procedure:

Sample Preparation:

Prepare a dilute solution of the methyl piperate sample in a volatile solvent (e.g., 1

mg/mL in methanol).

Instrument Setup (GC-MS):

Set the GC oven temperature program. A typical program might start at 100°C, hold for 1

minute, then ramp to 250°C at 10°C/min.

Set the injector temperature (e.g., 250°C).

Set the MS transfer line temperature (e.g., 280°C).
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Set the ion source temperature (e.g., 230°C).

The electron energy should be set to 70 eV.

Data Acquisition (GC-MS):

Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

Acquire the mass spectrum over a suitable mass range (e.g., m/z 40-400).

Data Analysis:

Identify the peak corresponding to methyl piperate in the total ion chromatogram (TIC).

Extract the mass spectrum for that peak.

Identify the molecular ion peak and major fragment ions.

Analyze the fragmentation pattern to confirm the structure.

Workflow for Spectroscopic Analysis of Methyl
Piperate
The following diagram illustrates the general workflow for the analysis of a compound like

methyl piperate using NMR and Mass Spectrometry.
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Workflow for Spectroscopic Analysis of Methyl Piperate

Sample Preparation

NMR Analysis Mass Spectrometry Analysis

Results

Purified Methyl Piperate

Dissolve in CDCl3

~5-10 mg

Dissolve in Volatile Solvent

~1 mg

1H & 13C NMR Acquisition EI-MS Data Acquisition

Data Processing (FT, Phasing, Calibration)

Spectral Interpretation (Chemical Shifts, Coupling Constants)

Structure Confirmation of Methyl Piperate

Data Extraction

Fragmentation Pattern Analysis

Click to download full resolution via product page

Workflow for the spectroscopic analysis of methyl piperate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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